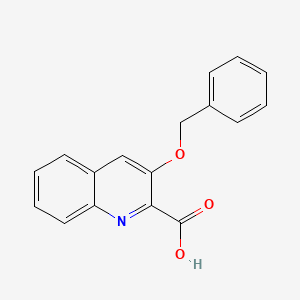

3-(Benzyloxy)quinoline-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-phenylmethoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-17(20)16-15(21-11-12-6-2-1-3-7-12)10-13-8-4-5-9-14(13)18-16/h1-10H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWCXGSEOMOVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=CC=CC=C3N=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Quinoline Chemistry

Quinoline (B57606), a heterocyclic aromatic compound with the formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgbritannica.com Its history began in 1834 when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. wikipedia.orgrsc.orgnih.gov For many years, coal tar remained the primary source of commercial quinoline. wikipedia.org The quinoline structure is not just a synthetic curiosity; it is the core of many natural alkaloids, most famously quinine, which was extracted from the bark of the Cinchona tree in 1820 and served as a primary antimalarial agent for over a century. researchgate.netglobalresearchonline.net

The structural elucidation and the need for reliable production of quinoline derivatives spurred the development of numerous synthetic methodologies, many of which are still fundamental in organic chemistry today. nih.gov These classic "name reactions" allowed chemists to construct the quinoline ring system from simpler acyclic precursors. The development of these synthetic routes was a significant leap forward, moving from reliance on isolation from natural sources to controlled laboratory synthesis. rsc.org

Several key methods have been established for synthesizing the quinoline core, each offering different pathways to access various substitution patterns. researchgate.net

| Synthesis Method | Year Developed | Primary Reactants | Description |

| Skraup Synthesis | 1880 | Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). iipseries.orgvedantu.com | A widely used method involving the reaction of aniline with glycerol in the presence of an acid and an oxidizing agent. vedantu.com It is a highly exothermic reaction. vedantu.com |

| Doebner-von Miller Reaction | 1881 | Aniline and α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov | A variation of the Skraup synthesis that allows for the preparation of 2- and 4-substituted quinolines. nih.gov |

| Friedländer Synthesis | 1882 | An o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. iipseries.orgnih.gov | An aldol (B89426) condensation type reaction that produces a quinoline derivative, often catalyzed by a base like potassium hydroxide. iipseries.org |

| Pfitzinger Reaction | 1886 | Isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgnih.gov | This reaction yields substituted quinoline-4-carboxylic acids. wikipedia.org |

| Combes Synthesis | 1888 | Aniline and a β-diketone. iipseries.org | This method involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to form 2,4-disubstituted quinolines. iipseries.org |

| Conrad-Limpach Synthesis | 1887 | Anilines and β-ketoesters. iipseries.org | This reaction leads to the formation of 4-hydroxyquinolines. iipseries.org |

These foundational reactions have been refined over the decades, with modern variations focusing on improving efficiency, employing milder conditions, and utilizing new catalysts to broaden their scope. nih.govnih.gov

Significance of the Quinoline 2 Carboxylic Acid Scaffold in Organic Synthesis and Medicinal Chemistry

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a derivative of quinoline (B57606) where a carboxylic acid group is attached at the 2-position. nih.gov This scaffold is of considerable interest in both organic synthesis and medicinal chemistry due to its utility as a versatile building block and its presence in various biologically active molecules. researchgate.netmedchemexpress.com

In organic synthesis, the carboxylic acid group provides a reactive handle for a wide range of chemical transformations. It can be readily converted into esters, amides, acid chlorides, and other functional groups, making it a valuable intermediate for constructing more complex molecules. researchgate.netajchem-a.com This versatility allows chemists to synthesize libraries of quinoline-based compounds for screening and development. researchgate.net

The quinoline-2-carboxylic acid core itself and its derivatives have demonstrated a broad spectrum of pharmacological activities. Researchers have explored these compounds for various therapeutic applications, driven by their potential to interact with biological targets.

Reported Biological Activities of Quinoline-2-carboxylic Acid Derivatives

| Activity Type | Description of Findings | References |

| Antiproliferative/Anticancer | Derivatives have shown significant growth inhibition capacities against cancer cell lines such as the mammary MCF7 and cervical HELA lines. nih.gov Aryl esters of quinoline-2-carboxylic acid have been synthesized and evaluated for their ability to induce apoptosis in prostate cancer cells. researchgate.net | researchgate.netnih.gov |

| Anti-inflammatory & Analgesic | Amides and esters derived from quinoline-2-carboxylic acid have been studied for their anti-inflammatory and analgesic properties, with some showing activity comparable to standard drugs. researchgate.net | researchgate.net |

| Antimicrobial | Novel Schiff bases and heterocyclic compounds synthesized from quinoline-2-carboxylic acid have exhibited significant antibacterial and antifungal properties. ajchem-a.com | ajchem-a.com |

| Antidiabetic | Quinoline-2-carboxylic acid has been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This activity suggests potential for reducing postprandial blood glucose levels. medchemexpress.com | medchemexpress.com |

| Excitatory Amino Acid Antagonism | Certain tetrahydroquinoline-2-carboxylic acid derivatives act as antagonists at the NMDA receptor complex, which is involved in neurotransmission. google.com | google.com |

| Antiallergic | Tetracyclic derivatives of quinoline-2-carboxylic acid have been investigated for their antiallergic activity. medchemexpress.com | medchemexpress.com |

The diverse biological profile of this scaffold underscores its importance in medicinal chemistry as a template for designing new therapeutic agents. nih.gov

Overview of Benzyloxy Substituted Quinoline Derivatives in Academic Inquiry

Strategies for Constructing the Quinoline-2-carboxylic Acid Core

Several methods have been developed for the synthesis of the quinoline-2-carboxylic acid core. These range from multicomponent reactions to oxidative and hydrolytic processes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Modern Adaptations of the Doebner Reaction for Quinoline-2-carboxylic Acid Synthesis

The classical Doebner reaction, a three-component condensation of an aniline (B41778), an aldehyde, and pyruvic acid, traditionally yields quinoline-4-carboxylic acids. rsc.orgrsc.org However, modern iterations of this reaction have expanded its utility. While the direct synthesis of 2-substituted quinoline-4-carboxylic acids is the primary outcome, modifications and related reactions are crucial in the broader context of quinoline synthesis. rsc.orgorgsyn.org

A significant advancement is the Doebner hydrogen-transfer reaction, which has been developed for the synthesis of substituted quinolines, particularly from anilines bearing electron-withdrawing groups that show low reactivity in the conventional Doebner reaction. nih.gov This method improves the yield of electron-deficient quinolines by understanding and leveraging the relationship between the oxidation of a dihydroquinoline intermediate and the reduction of an imine. nih.gov This approach has demonstrated high substrate generality and is amenable to large-scale synthesis. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield |

| Aniline, Benzaldehyde, Pyruvic Acid | BF₃·THF, MeCN, 65°C | 2-Phenylquinoline-4-carboxylic acid | High |

| 6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic Acid | BF₃·THF, MeCN, 65°C | 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | Improved Yield |

This interactive table showcases examples of the Doebner hydrogen-transfer reaction, highlighting its effectiveness with electron-deficient anilines.

Oxidative Pathways to Quinoline-2-carboxylic Acids from Aldehyde Precursors

Oxidative methods provide a direct route to quinoline-2-carboxylic acids from readily available precursors, such as 2-methylquinolines. This transformation typically proceeds in a two-step sequence involving the initial oxidation of the methyl group to an aldehyde, followed by further oxidation to the carboxylic acid.

In the first step, 2-methylquinoline (B7769805) can be converted to quinoline-2-carbaldehyde. researchgate.netajchem-a.com This can be achieved using various oxidizing agents. Following the formation of the aldehyde, a subsequent oxidation step yields the desired quinoline-2-carboxylic acid. A variety of reagents are effective for the oxidation of aldehydes to carboxylic acids, offering mild and efficient conversions. researchgate.netajchem-a.comresearchgate.net

| Precursor | Intermediate | Oxidizing Agent(s) | Product |

| 2-Methylquinoline | Quinoline-2-carbaldehyde | e.g., Selenium dioxide, then H₂O₂ | Quinoline-2-carboxylic acid |

| Quinoline | Not Applicable | Cobalt salt, O₂, Aliphatic carboxylic acid | Quinolinic acid (Pyridine-2,3-dicarboxylic acid) |

This interactive table summarizes oxidative pathways to quinoline carboxylic acids, including the specific conversion to quinoline-2-carboxylic acid and a related oxidation of the quinoline core.

It is also noteworthy that the entire quinoline ring is susceptible to oxidation under certain conditions. For instance, the oxidation of quinoline using a cobalt salt in the presence of molecular oxygen can yield quinolinic acid (pyridine-2,3-dicarboxylic acid).

Carbonylation and Selective Decarboxylation Approaches for Substituted Quinoline Carboxylic Acids

An innovative approach to substituted quinoline carboxylic acids involves the carbonylation of haloquinolines followed by selective decarboxylation. This method is particularly useful for accessing specific isomers that may be difficult to obtain through classical condensation reactions.

For example, a patented method describes the synthesis of quinoline-3-carboxylic acid starting from 2,3-dichloroquinoline. The process involves a palladium-catalyzed carbonylation reaction to introduce carboxylic acid functionalities, followed by a selective decarboxylation step.

Reaction Sequence:

Palladium-catalyzed Carbonylation: 2,3-Dichloroquinoline is subjected to a carbonylation reaction in the presence of a palladium catalyst, such as palladium chloride, and a phosphine (B1218219) ligand like triphenylphosphine. This step typically uses carbon monoxide gas and an alcohol (e.g., methanol) to form a diester, 2,3-quinolinedicarboxylic acid dimethyl ester.

Hydrolysis: The resulting diester is then hydrolyzed, for instance with an aqueous base like sodium hydroxide, to yield 2,3-quinolinedicarboxylic acid.

Selective Decarboxylation: The final step involves the selective removal of the carboxyl group at the 2-position. This is often achieved by heating, which results in the formation of quinoline-3-carboxylic acid.

This methodology highlights the power of transition-metal catalysis in constructing complex heterocyclic systems and allows for the preparation of specific isomers by strategic placement and subsequent removal of functional groups.

Hydrolysis of Quinoline-2-carbonitrile Derivatives

The hydrolysis of a nitrile group offers a reliable method for the synthesis of carboxylic acids. Consequently, quinoline-2-carboxylic acid can be readily prepared from quinoline-2-carbonitrile. This hydrolysis can be performed under either acidic or alkaline conditions.

Acidic Hydrolysis: The nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. The final products are the free carboxylic acid and the corresponding ammonium (B1175870) salt of the acid used.

Alkaline Hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide. This process initially forms the salt of the carboxylic acid and ammonia. To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step.

| Starting Material | Conditions | Intermediate | Final Product |

| Quinoline-2-carbonitrile | Dilute HCl, heat | Quinoline-2-carboxamide | Quinoline-2-carboxylic acid |

| Quinoline-2-carbonitrile | NaOH(aq), heat; then H⁺ | Sodium quinoline-2-carboxylate | Quinoline-2-carboxylic acid |

This interactive table outlines the conditions and products for the acidic and alkaline hydrolysis of quinoline-2-carbonitrile.

Pfitzinger Reaction and its Variants for Quinoline Carboxylic Acid Formation

The Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids. orgsyn.org The reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a strong base. The mechanism proceeds through the base-catalyzed hydrolysis of isatin to form an intermediate keto-acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration to yield the substituted quinoline-4-carboxylic acid.

Due to its mechanism, the Pfitzinger reaction and its variants consistently produce quinoline-4-carboxylic acids. A notable variant is the Halberkann reaction, which utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. Therefore, the Pfitzinger reaction is not a suitable method for the direct synthesis of the quinoline-2-carboxylic acid core.

Regioselective Introduction of the Benzyloxy Moiety

The introduction of a benzyloxy group at the 3-position of the quinoline-2-carboxylic acid core necessitates a multi-step approach. A common and effective strategy involves the synthesis of a 3-hydroxyquinoline-2-carboxylic acid intermediate, followed by etherification.

The synthesis of 3-hydroxyquinoline (B51751) carboxylic acid derivatives can be challenging. However, methodologies for the preparation of 2-aryl-3-hydroxyquinoline-4-carboxylic acids have been reported. A plausible route to the required 3-hydroxyquinoline-2-carboxylic acid would involve a cyclization strategy from appropriate acyclic precursors.

Once the 3-hydroxyquinoline-2-carboxylic acid (or its ester) is obtained, the benzyloxy group can be introduced via the Williamson ether synthesis. This classical S_N2 reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

For the synthesis of 3-(benzyloxy)quinoline-2-carboxylic acid, the 3-hydroxyquinoline-2-carboxylic acid ester would be treated with a base such as sodium hydride or potassium carbonate to form the corresponding phenoxide. This intermediate is then reacted with benzyl (B1604629) bromide or benzyl chloride to form the benzyl ether. rsc.org A final hydrolysis step would then yield the target molecule.

Proposed Reaction Scheme:

Esterification: Protection of the carboxylic acid group of 3-hydroxyquinoline-2-carboxylic acid as an ester (e.g., methyl or ethyl ester).

Deprotonation: Treatment of the 3-hydroxyquinoline-2-carboxylate with a base (e.g., K₂CO₃, NaH) in an appropriate solvent (e.g., DMF, acetone) to generate the phenoxide.

Nucleophilic Substitution (Williamson Ether Synthesis): Addition of benzyl bromide or benzyl chloride to the reaction mixture, leading to the formation of the 3-benzyloxyquinoline-2-carboxylate.

Hydrolysis: Saponification of the ester to afford the final product, 3-(benzyloxy)quinoline-2-carboxylic acid.

This regioselective approach ensures the specific placement of the benzyloxy group at the desired C-3 position of the quinoline ring.

O-Alkylation of Hydroxyl-Functionalized Quinoline Systems

A primary method for introducing the benzyloxy group onto a quinoline scaffold is through the O-alkylation of a corresponding hydroxyquinoline precursor. This transformation is typically achieved via a Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable benzyl halide. In the context of synthesizing 3-(benzyloxy)quinoline-2-carboxylic acid, the starting material would be a 3-hydroxyquinoline-2-carboxylic acid derivative.

The general approach involves the deprotonation of the hydroxyl group at the C-3 position of the quinoline ring to form a more nucleophilic alkoxide. This is typically accomplished using a suitable base. The resulting alkoxide then undergoes a nucleophilic substitution reaction with benzyl bromide or a similar benzylating agent to form the desired benzyl ether. It is often advantageous to protect the carboxylic acid functionality as an ester, such as a methyl or ethyl ester, prior to O-alkylation to prevent unwanted side reactions. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid.

| Starting Material | Reagent | Base | Solvent | Product | Ref. |

| Ethyl 3-hydroxyquinoline-2-carboxylate | Benzyl bromide | K₂CO₃ | Acetonitrile (CH₃CN) | Ethyl 3-(benzyloxy)quinoline-2-carboxylate | researchgate.net |

| Methyl 3-hydroxyquinoline-2-carboxylate | Benzyl chloride | NaH | Dimethylformamide (DMF) | Methyl 3-(benzyloxy)quinoline-2-carboxylate | researchgate.net |

Strategic Incorporation of Benzyloxy-Substituted Building Blocks in Annulation Reactions

An alternative to the late-stage functionalization of a pre-formed quinoline ring is the construction of the quinoline system using precursors that already contain the desired benzyloxy substituent. This approach relies on various classical quinoline syntheses, such as the Friedländer, Doebner-von Miller, and Pfitzinger reactions. The strategic placement of the benzyloxy group on the starting materials can direct the cyclization reaction and ultimately determine the substitution pattern of the final quinoline product.

For instance, in a modified Friedländer synthesis, a 2-aminoaryl ketone bearing a benzyloxy group could be condensed with a compound containing an α-methylene group adjacent to a carbonyl, such as ethyl glyoxalate, to construct the desired quinoline framework. nih.govorganic-chemistry.org Similarly, the Pfitzinger reaction offers a powerful tool for the synthesis of quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netresearchgate.netiipseries.orgjocpr.com A variation of this reaction could potentially be employed, starting with a benzyloxy-substituted isatin, to construct the 3-(benzyloxy)quinoline-2-carboxylic acid skeleton.

| Annulation Reaction | Precursor 1 | Precursor 2 | Key Features | Ref. |

| Friedländer Synthesis | 2-Amino-benzyloxy-benzaldehyde | Ethyl acetoacetate | Forms 2,3-disubstituted quinolines. | nih.gov |

| Doebner-von Miller Reaction | Benzyloxy-aniline | α,β-Unsaturated carbonyl compound | Yields substituted quinolines. | iipseries.orgwikipedia.orgnih.gov |

| Pfitzinger Reaction | Benzyloxy-isatin | Carbonyl compound with α-methylene group | Produces quinoline-4-carboxylic acids. | wikipedia.orgresearchgate.netresearchgate.netiipseries.orgjocpr.comnih.gov |

Convergent and Linear Synthetic Routes Towards 3-(Benzyloxy)quinoline-2-carboxylic Acid

Multi-Step Reaction Sequences and Intermediate Derivatization

A linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is obtained. For 3-(benzyloxy)quinoline-2-carboxylic acid, a plausible linear sequence could commence with a substituted aniline. This aniline could undergo cyclization to form a quinoline ring, followed by functional group interconversions to introduce the hydroxyl group at the C-3 position and the carboxylic acid at the C-2 position. The final step would then be the O-benzylation of the hydroxyl group.

Linear Synthesis Example:

Start with a substituted aniline.

Perform a Doebner-von Miller or Combes reaction to form the quinoline ring.

Introduce the hydroxyl and carboxylic acid functionalities through a series of steps.

Perform O-benzylation as the final step.

Convergent Synthesis Example:

Synthesize a benzyloxy-substituted o-aminoaryl ketone.

Synthesize a suitable three-carbon building block with the precursor to the carboxylic acid.

Combine the two fragments via a cyclocondensation reaction (e.g., Friedländer synthesis) to form the final product.

Chemo- and Regioselectivity Considerations in Benzyloxyquinoline Synthesis

The synthesis of 3-(benzyloxy)quinoline-2-carboxylic acid is often complicated by issues of chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. A key chemoselective challenge in the synthesis of the target molecule is the potential for N-alkylation versus O-alkylation in hydroxyquinoline precursors. The nitrogen atom in the quinoline ring is also a nucleophilic site and can compete with the hydroxyl group for the benzylating agent. The choice of base, solvent, and reaction conditions can significantly influence the outcome of this competition. Generally, using a weaker base and a non-polar solvent can favor O-alkylation.

Regioselectivity is the preferential formation of one constitutional isomer over another in a chemical reaction. In the context of annulation reactions to form the quinoline ring, the regioselectivity of the cyclization is crucial. For instance, in the electrophilic cyclization of N-(2-alkynyl)anilines, the position of substituents on the aniline ring can direct the cyclization to occur at different positions. nih.govresearchgate.netnih.gov An electron-donating group, such as a benzyloxy group, on the aniline precursor would be expected to influence the regiochemical outcome of the ring closure, favoring cyclization at the more electron-rich positions. Careful consideration of the electronic and steric effects of the benzyloxy substituent is therefore essential for achieving the desired regiochemistry in the final quinoline product.

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the 2-position of the quinoline ring is a versatile handle for a wide array of chemical derivatizations. Its reactivity is central to the synthesis of esters, amides, and other derivatives, which can be achieved through several established synthetic protocols.

The conversion of quinoline-2-carboxylic acids into esters and amides is a fundamental transformation for creating derivatives with diverse properties. researchgate.net

Esterification: The formation of esters from carboxylic acids and alcohols can be achieved under various conditions. A common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. jackwestin.comresearchgate.net Alternatively, coupling agents can be employed to facilitate the reaction under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBT), activate the carboxylic acid for nucleophilic attack by the alcohol. researchgate.net

Amidation: Direct reaction of a carboxylic acid with an amine is often difficult because the basic amine can deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt. jackwestin.commdpi.com To overcome this, activating agents are necessary. Similar to esterification, DCC and EDC are effective coupling agents for amide bond formation. jackwestin.com The general strategy involves activating the carboxylic acid, which is then susceptible to nucleophilic attack by a primary or secondary amine to yield the corresponding amide. libretexts.org

The table below summarizes common methods for these transformations.

| Transformation | Reagents and Conditions | Product | Key Features |

| Esterification | Alcohol (e.g., MeOH, EtOH), cat. H₂SO₄, reflux | Ester | Classic Fischer esterification; reversible reaction. jackwestin.comresearchgate.net |

| Alcohol, DCC, DMAP, solvent (e.g., DMF) | Ester | Steglich esterification; mild conditions. researchgate.net | |

| Alcohol, EDC, HOBT, solvent (e.g., CH₂Cl₂) | Ester | Mild conditions, suitable for sensitive substrates. researchgate.net | |

| Amidation | Amine (RNH₂), DCC or EDC | Amide | Overcomes acid-base neutralization; widely used. jackwestin.com |

| Amine, T3P® (Propylphosphonic Anhydride) | Amide | Efficient one-pot method. organic-chemistry.org | |

| Amine, Tetraalkylthiuram disulfides | Amide | Proceeds under simple reaction conditions. researchgate.net |

A primary method to increase the reactivity of the carboxylic acid group is its conversion into an acyl halide, most commonly an acyl chloride. orgoreview.comchemguide.co.uk Acyl halides are highly reactive intermediates that readily undergo nucleophilic acyl substitution with a wide range of nucleophiles. wikipedia.orglibretexts.org

The conversion is typically achieved by treating the carboxylic acid with a chlorinating agent. orgoreview.com Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies product purification. orgoreview.comchemguide.co.uklibretexts.org Other reagents include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). chemguide.co.ukorgoreview.com The reaction with thionyl chloride proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. orgoreview.comlibretexts.org

Once formed, the quinoline-2-carbonyl chloride can react with various nucleophiles to produce a range of derivatives:

Water: Hydrolysis regenerates the carboxylic acid. wikipedia.orglibretexts.org

Alcohols: Reaction with alcohols yields esters. libretexts.org

Amines: Reaction with primary or secondary amines produces amides. researchgate.net

Carboxylates: Reaction with a carboxylate salt or a carboxylic acid forms an acid anhydride. libretexts.org

| Reagent | Product of Reaction with Carboxylic Acid | Subsequent Nucleophile | Final Product |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Alcohol (R'OH) | Ester (RCOOR') |

| Phosphorus(V) Chloride (PCl₅) | Acyl Chloride | Amine (R'NH₂) | Amide (RCONHR') |

| Oxalyl Chloride ((COCl)₂) | Acyl Chloride | Water (H₂O) | Carboxylic Acid (RCOOH) |

The Curtius rearrangement is a powerful synthetic tool for converting carboxylic acids into primary amines, carbamates, or ureas, with the loss of one carbon atom. nih.govnih.govrsc.org The reaction proceeds through an acyl azide (B81097) intermediate, which, upon heating, undergoes a concerted rearrangement to form an isocyanate, releasing nitrogen gas. organic-chemistry.orgwikipedia.org The mechanism involves the migration of the R group from the carbonyl carbon to the nitrogen atom with complete retention of stereochemistry. nih.govwikipedia.org

The process begins with the conversion of the carboxylic acid to an activated form, which then reacts with an azide source. A common one-pot method involves reacting the carboxylic acid with diphenylphosphoryl azide (DPPA) or sodium azide in the presence of an activating agent like di-tert-butyl dicarbonate. nih.govorganic-chemistry.org

The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles: nih.govwikipedia.org

Water: Hydrolysis of the isocyanate leads to an unstable carbamic acid, which spontaneously decarboxylates to yield a primary amine. organic-chemistry.org

Alcohols: Trapping the isocyanate with an alcohol (e.g., tert-butanol) produces a stable carbamate (B1207046) derivative (e.g., a Boc-protected amine). nih.govorganic-chemistry.org

Amines: Reaction with an amine yields a urea (B33335) derivative. wikipedia.orgorganic-chemistry.org

| Reagent(s) | Intermediate | Trapping Nucleophile | Final Product |

| Diphenylphosphoryl azide (DPPA), heat | Isocyanate | Water | Primary Amine |

| Sodium Azide (NaN₃) + Activating Agent, heat | Isocyanate | Alcohol (e.g., t-BuOH) | Carbamate (Boc-amine) |

| Acyl Chloride + Sodium Azide, heat | Isocyanate | Amine (R'NH₂) | Urea |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a known reaction for certain heterocyclic carboxylic acids. organic-chemistry.org Quinoline-2-carboxylic acids (also known as quinaldic acids) can undergo decarboxylation, particularly when heated. The stability of the resulting carbanion or intermediate at the 2-position of the quinoline ring facilitates this process. While decarboxylation of many simple carboxylic acids requires harsh conditions, the presence of the nitrogen heteroatom in the quinoline ring can stabilize the transition state. youtube.comcdnsciencepub.com

Decarboxylation can be induced thermally, sometimes in the presence of a copper catalyst, or under specific acidic or basic conditions. youtube.com For instance, the decarboxylation of pyridinecarboxylic acids has been studied in aqueous solutions, where the rate can be pH-dependent, often maximizing near the isoelectric point of the zwitterionic form. cdnsciencepub.com This suggests that for 3-(benzyloxy)quinoline-2-carboxylic acid, careful control of temperature and pH could selectively induce the removal of the carboxylic acid group to yield 3-(benzyloxy)quinoline.

Modifications of the Quinoline Heterocycle

Beyond the functional group transformations of the carboxylic acid, the quinoline ring itself can be modified. This allows for the introduction of new substituents onto the aromatic framework, further diversifying the molecular structure.

The quinoline ring system is composed of two fused rings: an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring. In electrophilic aromatic substitution (EAS) reactions, the electron-withdrawing nature of the pyridine nitrogen deactivates the entire heterocyclic system towards electrophilic attack, particularly its own ring. Consequently, substitution occurs preferentially on the benzenoid ring. reddit.comquimicaorganica.org

For an unsubstituted quinoline molecule, electrophilic attack occurs primarily at the C5 and C8 positions. quimicaorganica.org This regioselectivity is governed by the stability of the cationic Wheland intermediate formed during the reaction; attack at C5 or C8 allows the positive charge to be delocalized over two canonical resonance structures without disrupting the aromaticity of the pyridine ring. quimicaorganica.org In contrast, attack at C6 or C7 results in a less stable intermediate.

In the case of 3-(Benzyloxy)quinoline-2-carboxylic acid, the existing substituents will further influence the position of attack. The carboxylic acid group at C2 is deactivating, further reducing the reactivity of the pyridine ring. The benzyloxy group at C3 is an ortho-, para-directing group, but its influence is on the already deactivated pyridine ring. Therefore, electrophilic substitution is still expected to occur on the carbocyclic ring at positions 5 and 8. quimicaorganica.org

Common electrophilic aromatic substitution reactions include:

Nitration: (H₂SO₄/HNO₃) introduces a nitro (-NO₂) group.

Halogenation: (Br₂/FeBr₃) introduces a halogen (-Br, -Cl) atom.

Sulfonation: (SO₃/H₂SO₄) introduces a sulfonic acid (-SO₃H) group.

Friedel-Crafts Acylation/Alkylation: (RCOCl/AlCl₃ or RCl/AlCl₃) introduces an acyl or alkyl group, though these reactions can be challenging on deactivated systems like quinoline.

The precise outcome and feasibility of these reactions on the 3-(benzyloxy)quinoline-2-carboxylic acid substrate would depend on the specific reaction conditions employed. rsc.orgrsc.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoline Derivatives

Halogenated derivatives of 3-(benzyloxy)quinoline-2-carboxylic acid, particularly those with a halogen at the 4-position, are key intermediates for introducing a variety of nucleophiles onto the quinoline core. The electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid group facilitates nucleophilic aromatic substitution (SNAr) reactions at the C4-position.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates. For instance, the reaction of 4-chloro-3-(benzyloxy)quinoline-2-carboxylic acid with primary or secondary amines can be carried out in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), often in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen chloride formed during the reaction. These reactions typically proceed at elevated temperatures to overcome the activation energy barrier for the substitution.

The general scheme for such a reaction is as follows:

Scheme 1: General representation of a nucleophilic aromatic substitution reaction on a 4-halo-3-(benzyloxy)quinoline-2-carboxylic acid derivative.

Detailed research findings on analogous systems suggest that the reaction conditions can be tailored to accommodate a wide range of nucleophiles. The table below summarizes typical conditions and outcomes for SNAr reactions on related 4-chloroquinoline (B167314) derivatives.

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Product |

| Primary Amine | R-NH₂ | K₂CO₃ | DMF | 100-120 | 4-(Alkylamino)-3-(benzyloxy)quinoline-2-carboxylic acid |

| Secondary Amine | R₂NH | Et₃N | NMP | 110-140 | 4-(Dialkylamino)-3-(benzyloxy)quinoline-2-carboxylic acid |

| Alkoxide | NaOR | N/A | ROH | 80-100 | 4-(Alkoxy)-3-(benzyloxy)quinoline-2-carboxylic acid |

| Thiolate | NaSR | N/A | DMF | 90-110 | 4-(Alkylthio)-3-(benzyloxy)quinoline-2-carboxylic acid |

This data is representative of typical SNAr reactions on activated quinoline systems and is intended to be illustrative for the 3-(benzyloxy)quinoline-2-carboxylic acid scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Quinoline Scaffold

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds on the quinoline scaffold of 3-(benzyloxy)quinoline-2-carboxylic acid. Halogenated derivatives, such as those bearing a bromine or iodine atom, are excellent substrates for a variety of coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Suzuki Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling an organoboron reagent with an organic halide. For a halogenated derivative of 3-(benzyloxy)quinoline-2-carboxylic acid, a Suzuki coupling with an aryl or heteroaryl boronic acid can introduce diverse aromatic substituents. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand, and a base like sodium carbonate or potassium phosphate.

Heck Coupling: The Heck reaction enables the formation of a carbon-carbon bond between an organic halide and an alkene. This reaction is valuable for introducing alkenyl substituents onto the quinoline ring. The reaction is typically catalyzed by a palladium complex in the presence of a base.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a highly effective method. This palladium-catalyzed reaction couples an amine with an aryl halide. This allows for the introduction of a wide range of primary and secondary amines at a halogenated position of the quinoline core.

The following table provides representative conditions for these cross-coupling reactions on analogous halogenated quinoline systems.

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent |

| Suzuki | Ar-B(OH)₂ | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O |

| Heck | H₂C=CHR | PdCl₂(PPh₃)₂ | - | Et₃N | DMF |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene |

This data is based on established protocols for transition metal-catalyzed cross-coupling reactions on similar heterocyclic systems and serves as a general guide for reactions with derivatives of 3-(benzyloxy)quinoline-2-carboxylic acid.

Chemical Stability and Transformation of the Benzyloxy Substituent

The benzyloxy group in 3-(benzyloxy)quinoline-2-carboxylic acid serves as a protecting group for the 3-hydroxy functionality. Its stability under various reaction conditions and the strategies for its selective removal are crucial considerations in multi-step syntheses.

Selective Deprotection Strategies for the Benzyloxy Group

The removal of the benzyl group to unveil the 3-hydroxyquinoline-2-carboxylic acid is a key transformation. Several methods are available for this deprotection, with the choice depending on the other functional groups present in the molecule.

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl group cleavage. The reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. This method is highly efficient and often proceeds under neutral conditions at room temperature and atmospheric pressure. However, care must be taken if other reducible functional groups, such as nitro groups or alkenes, are present in the molecule. A study on the selective hydrogenolysis of a benzyl ether in the presence of an aromatic chloride highlighted that with careful selection of the catalyst and reaction conditions, high selectivity for debenzylation over dehalogenation can be achieved. nacatsoc.org

Acid-Catalyzed Cleavage: Strong acids such as trifluoroacetic acid (TFA) or hydrogen bromide in acetic acid can also be used to cleave the benzyl ether linkage. This method is generally less mild than hydrogenolysis and may not be suitable for substrates containing acid-labile functional groups.

The following table outlines common deprotection strategies for the benzyloxy group.

| Method | Reagents | Solvent | Conditions | Comments |

| Catalytic Hydrogenolysis | H₂, Pd/C | Ethanol, Methanol, or Ethyl Acetate | Room Temperature, Atmospheric Pressure | Mild and efficient; may affect other reducible groups. |

| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | Can be harsh; suitable for acid-stable molecules. |

| Lewis Acid-Mediated Cleavage | Boron Tribromide (BBr₃) | Dichloromethane | Low Temperature | Effective but requires careful handling of the reagent. |

This data represents standard procedures for the deprotection of benzyloxy groups and is applicable to 3-(benzyloxy)quinoline-2-carboxylic acid and its derivatives.

Stability Under Various Reaction Conditions

The benzyloxy group is generally stable under a wide range of reaction conditions, making it a robust protecting group.

Basic Conditions: The benzyl ether linkage is stable to strong bases, allowing for reactions such as ester hydrolysis or reactions involving basic reagents without affecting the protecting group. For example, in the synthesis of certain pyrimido[4,5-b]quinolines, benzyloxy substituents remain intact under basic catalytic conditions. nih.gov

Oxidizing and Reducing Conditions: The stability towards oxidizing and reducing agents is more varied. While it is stable to many common oxidizing agents, strong oxidants can cleave the benzyl group. As mentioned, it is readily cleaved by catalytic hydrogenolysis.

Organometallic Reagents: The benzyloxy group is typically stable to organolithium and Grignard reagents at low temperatures.

This stability profile allows for a wide array of chemical transformations to be performed on other parts of the 3-(benzyloxy)quinoline-2-carboxylic acid molecule without premature deprotection of the 3-hydroxy group.

Computational and Spectroscopic Characterization in Research of 3 Benzyloxy Quinoline 2 Carboxylic Acid

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, MS techniques applied to quinoline (B57606) derivatives)

Spectroscopic techniques are indispensable for the structural confirmation of synthesized quinoline derivatives. nih.gov Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the carbon-hydrogen framework of quinoline derivatives. ualberta.canih.gov For 3-(Benzyloxy)quinoline-2-carboxylic acid, the ¹H NMR spectrum would exhibit distinct signals for the protons on the quinoline core, the benzyloxy group, and the carboxylic acid. The aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns revealing their positions on the bicyclic ring system. ualberta.ca The methylene (B1212753) protons of the benzyl (B1604629) group (-O-CH₂-Ph) would likely appear as a singlet around 5.0-5.5 ppm, while the phenyl protons of this group would also reside in the aromatic region. The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield position (>10 ppm), which is exchangeable with D₂O. rsc.orgunimi.it The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, including the characteristic signal for the carboxylic carbon (C=O) typically above 165 ppm. rsc.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(Benzyloxy)quinoline-2-carboxylic acid would be characterized by several key absorption bands. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid group. spectroscopyonline.com The carbonyl (C=O) stretching of the carboxylic acid would result in a strong, sharp peak typically found around 1700-1725 cm⁻¹. nih.govgoogle.com Additionally, characteristic peaks for C=C and C=N stretching within the quinoline ring would appear in the 1450-1600 cm⁻¹ region, while C-O stretching vibrations for the ether linkage would be observed in the 1000-1300 cm⁻¹ range. nih.govajchem-a.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity of the quinoline, benzyloxy, and carboxylic acid moieties.

| Spectroscopic Technique | Functional Group / Protons | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR (ppm) | Carboxylic Acid (-COOH) | > 10 (broad singlet) |

| Quinoline & Benzyl Ar-H | 7.0 - 9.0 (multiplets) | |

| Benzyl Methylene (-O-CH₂-) | ~5.0 - 5.5 (singlet) | |

| Chemical shifts are relative to TMS. | ||

| ¹³C NMR (ppm) | Carboxylic Carbon (-COOH) | > 165 |

| Aromatic Carbons (C=C) | 110 - 150 | |

| Benzyl Methylene (-O-CH₂-) | ~70 - 80 | |

| IR (cm⁻¹) | Carboxylic Acid O-H Stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid C=O Stretch | 1700 - 1725 (strong, sharp) | |

| Aromatic C=C/C=N Stretch | 1450 - 1600 | |

| Ether C-O Stretch | 1000 - 1300 | |

| HRMS | Molecular Ion Peak [M+H]⁺ | Confirms elemental composition C₁₇H₁₃NO₃ |

Crystallographic Studies of Related Quinoline-2-carboxylic Acid Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 3-(Benzyloxy)quinoline-2-carboxylic acid is not detailed in the available literature, analysis of closely related quinoline-2-carboxylic acid derivatives provides significant insight into its likely solid-state conformation.

Studies on compounds like methyl quinoline-2-carboxylate and other quinoline derivatives show they often crystallize in common crystal systems, such as monoclinic with a P2₁/c space group. researchgate.netchemmethod.com A key feature in the crystal packing of carboxylic acids is the formation of intermolecular hydrogen bonds. The carboxylic acid group of 3-(Benzyloxy)quinoline-2-carboxylic acid would be expected to form strong O-H···O or O-H···N hydrogen bonds, often leading to the formation of centrosymmetric dimers or extended chains, which stabilize the crystal lattice. mdpi.com

X-ray analysis provides precise bond lengths, which can confirm the nature of the functional groups. For the carboxylic acid moiety, the C=O double bond is typically around 1.21 Å, while the C-O single bond is longer, approximately 1.30 Å. mdpi.com The planarity of the quinoline ring system and the torsion angles involving the benzyloxy and carboxylic acid substituents would also be accurately determined, revealing the molecule's preferred conformation in the crystalline state.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P12/c1 |

| a (Å) | 6.8573(2) |

| b (Å) | 10.4402(5) |

| c (Å) | 22.2180(7) |

| β (°) | 90.432(1) |

| Volume (ų) | 896.6 |

Computational Chemistry Approaches (e.g., DFT calculations for electronic structure, reactivity predictions)

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the molecular properties of quinoline derivatives. nih.govrsc.org DFT calculations allow for the prediction of molecular structures, electronic properties, and reactivity, offering insights that complement experimental findings. researchgate.netmit.edu These methods are used to understand electronic structures and predict molecular characteristics. nih.gov

Geometry Optimization and Electronic Structure: A primary step in computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. Using functionals like B3LYP with basis sets such as 6-311++G(d,p) provides accurate structural parameters. ekb.egekb.eg Following optimization, Frontier Molecular Orbital (FMO) analysis is crucial. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are calculated to assess the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

Reactivity Descriptors and Spectroscopic Prediction: DFT is used to calculate various global reactivity descriptors, including electronegativity, chemical hardness and softness, and electrophilicity index, which help predict the molecule's behavior in chemical reactions. rsc.orgekb.eg Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule. ekb.eg Computational methods can also predict spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra, while the GIAO (Gauge-Independent Atomic Orbital) method can predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for validation. ekb.egnih.gov

| Computational Method | Information Obtained | Relevance |

|---|---|---|

| DFT Geometry Optimization | Lowest energy 3D structure, bond lengths, angles | Provides the most stable molecular conformation. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energies and distribution, energy gap (ΔE) | Predicts chemical reactivity and kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Electron density map, identification of reactive sites | Visualizes electrophilic and nucleophilic regions. ekb.eg |

| Calculation of Reactivity Descriptors | Hardness, softness, electronegativity, electrophilicity | Quantifies and predicts chemical behavior. rsc.org |

| Time-Dependent DFT (TD-DFT) | Simulated UV-Vis absorption spectra | Predicts electronic transitions. nih.gov |

| GIAO NMR Calculations | Predicted ¹H and ¹³C chemical shifts | Aids in the assignment of experimental NMR spectra. ekb.eg |

Academic Research Applications and Future Directions for 3 Benzyloxy Quinoline 2 Carboxylic Acid

Utilization as a Versatile Building Block in Complex Organic Synthesis

The unique arrangement of the carboxylic acid and benzyloxy groups on the quinoline (B57606) core makes 3-(benzyloxy)quinoline-2-carboxylic acid a highly valuable intermediate in the construction of more complex molecular architectures. Its reactivity can be selectively targeted at the carboxylic acid function for amide or ester formation, while the benzyloxy group can be modified or cleaved under specific conditions, and the quinoline ring itself can participate in various cyclization and functionalization reactions.

Precursor for Pyrimido[4,5-b]quinoline Systems

Pyrimido[4,5-b]quinoline systems are fused heterocyclic compounds that have garnered attention for their potential biological activities. Research into the synthesis of these systems has often employed multi-component reactions. In one-pot syntheses, various substituted benzyloxy benzaldehydes are reacted with reagents like dimedone and 6-amino-1,3-dimethyluracil (B104193) to construct the pyrimido[4,5-b]quinoline core. nih.govacs.orgresearchgate.net These reactions are often facilitated by catalysts and can be performed under solvent-free conditions. nih.govacs.org While these methods build the quinoline ring system concurrently with the pyrimidine (B1678525) ring rather than starting from a pre-formed quinoline carboxylic acid, the resulting products are benzyloxy pyrimido[4,5-b]quinoline derivatives. nih.govacs.org This highlights the importance of the benzyloxy-substituted aromatic structure as a key component in accessing this class of fused heterocycles. The development of such efficient, one-pot, and environmentally friendly mechanochemical approaches is a significant advancement in the synthesis of these complex molecules. rsc.orgnih.gov

Synthesis of Fused Heterocyclic Architectures and N-Heterocycles

The quinoline nucleus is a foundational component of many fused tetracyclic systems that exhibit a wide spectrum of biological properties, including anti-tumor, antifungal, and anti-inflammatory activities. nih.gov Quinoline carboxylic acids, in general, are pivotal starting materials for creating these complex, polycyclic-fused heterocycles. researchgate.net Methodologies for synthesizing fused quinoline derivatives often involve cyclization, protection, and cross-coupling reactions to build intricate frameworks. orientjchem.org For instance, structures like indolo[2,3-b]quinolines, which are known DNA topoisomerase II inhibitors, can be synthesized from functionalized chloroquinolines. nih.gov The presence of both a carboxylic acid and a benzyloxy group on 3-(benzyloxy)quinoline-2-carboxylic acid provides multiple handles for chemists to elaborate the structure, making it a promising precursor for novel fused heterocyclic systems and N-heterocycles.

Exploration in Medicinal Chemistry Research Programs

The inherent biological relevance of the quinoline core has made its derivatives a major focus of medicinal chemistry research. researchgate.netnih.gov Quinoline-2-carboxylic acid and quinoline-3-carboxylic acid derivatives have been investigated for a range of therapeutic applications, including their potential as antiproliferative, antioxidant, and anti-inflammatory agents. nih.gov

Design and Synthesis of Novel Quinoline-Based Scaffolds for Lead Compound Development

Quinoline derivatives are actively being developed as targeted anticancer agents, particularly as inhibitors of protein kinases like the epidermal growth factor receptor (EGFR). africaresearchconnects.comnih.gov EGFR plays a critical role in cell growth, and its overexpression is implicated in many cancers. nih.gov Research has focused on optimizing quinoline-3-carboxamide (B1254982) compounds to improve their inhibitory potency. africaresearchconnects.comnih.gov In a notable study, a series of quinoline-3-carboxamide derivatives were designed and synthesized, leading to the identification of a potent benzyloxy derivative. africaresearchconnects.comnih.gov This specific compound demonstrated significant inhibitory activity against EGFR, highlighting the successful use of the benzyloxy-quinoline scaffold in the rational design of lead compounds for cancer therapy. africaresearchconnects.comnih.gov

Investigational Role as a Precursor for Compounds with Potential Biological Activities

The 3-(benzyloxy)quinoline-2-carboxylic acid scaffold is a direct precursor to molecules with demonstrated biological potential. As mentioned, derivatives have shown potent activity as EGFR inhibitors. africaresearchconnects.comnih.gov In comparative studies, the benzyloxy derivative was one of the most effective compounds, alongside furan (B31954) and thiophene (B33073) derivatives, in inhibiting EGFR. africaresearchconnects.comnih.gov Furthermore, broader studies on quinoline carboxylic acids have identified their potential as inhibitors of other protein kinases, such as protein kinase CK2. researchgate.netnih.gov Derivatives of quinoline-2-carboxylic acid have also demonstrated significant growth inhibition capacities against cancer cell lines like mammary MCF7 and cervical HeLa cells. nih.gov This body of research underscores the value of the 3-(benzyloxy)quinoline-2-carboxylic acid structure as a starting point for developing new therapeutic agents.

| Derivative | EGFR IC₅₀ (μM) | Anticancer Activity (MCF-7) IC₅₀ (μM) |

|---|---|---|

| Furan Derivative | 2.61 | 3.355 |

| Thiophene Derivative | 0.49 | 3.647 |

| Benzyloxy Derivative | 1.73 | Not specified |

| Parent Compound III | 5.283 | 3.46 |

Analog Design Based on Substituent Effects (e.g., Electronic and Steric Influences)

The development of effective drugs often relies on the systematic modification of a lead scaffold to optimize its activity and properties. This process, known as analog design, heavily considers the electronic and steric effects of different substituents. The research into quinoline-3-carboxamide EGFR inhibitors provides a clear example of this principle. africaresearchconnects.comnih.gov By synthesizing and testing analogs with furan, thiophene, and benzyloxy groups, researchers were able to probe how different substituents in a key position influence binding affinity to the EGFR active site. africaresearchconnects.comnih.gov The benzyloxy group, with its specific size, flexibility, and electronic properties, contributed to a high inhibitory potency. africaresearchconnects.comnih.gov Further structural optimization of quinoline-3-carboxylic acid derivatives has also been proposed to enhance interactions within the active site of protein kinase CK2, demonstrating a rational approach to analog design based on substituent effects. researchgate.net The ability to readily modify the benzyloxy group or other positions on the quinoline ring makes 3-(benzyloxy)quinoline-2-carboxylic acid an excellent platform for such studies.

Applications in Advanced Materials Research (e.g., Fluorescent Probes, Specialty Chemicals)

While direct applications of 3-(Benzyloxy)quinoline-2-carboxylic acid in advanced materials are not extensively documented in current literature, the inherent properties of the quinoline scaffold suggest significant potential in this domain. Quinoline derivatives are recognized for their unique photophysical characteristics, making them attractive candidates for the development of fluorescent probes and specialty chemicals. researchgate.netscielo.br The core structure of quinoline provides a robust platform for creating materials with tailored electronic and optical properties.

The fluorescence of quinoline compounds is often influenced by the nature and position of substituents on the quinoline ring. researchgate.net For instance, the introduction of various functional groups can modulate the emission wavelengths and quantum yields of these molecules. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the electronic and photophysical properties of novel quinoline derivatives. nih.govnih.gov These computational approaches allow for the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial in understanding the electronic transitions and potential applications in optoelectronics. nih.govnih.gov

The general class of quinoline carboxylic acids has been explored for various applications, though much of the research has centered on their biological activities. researchgate.netnih.gov However, the synthetic versatility of the carboxylic acid group allows for its conversion into esters and amides, opening pathways to new materials. researchgate.net This functional handle could be used to incorporate the 3-(benzyloxy)quinoline-2-carboxylic acid moiety into larger molecular architectures or polymers, potentially leading to new materials with interesting optical or electronic properties.

To illustrate the potential of the quinoline scaffold, the photophysical properties of several quinoline derivatives are presented below. These examples highlight how modifications to the basic quinoline structure can result in compounds with diverse fluorescent characteristics.

Table 1: Photophysical Properties of Selected Quinoline Derivatives

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|

| Bis-quinolin-3-yl chalcone (B49325) derivative 12 | - | - | Good | Acetonitrile |

| Bis-quinolin-3-yl chalcone derivative 23 | - | - | Good | Acetonitrile |

| Bis-quinolin-3-yl chalcone derivative 28 | - | - | Good | Acetonitrile |

| Bis-quinolin-3-yl chalcone derivative 33 | - | - | Good | Acetonitrile |

| Quinoline derivative 8d | - | ca. 400 | - | Polar solvent |

Note: Specific excitation and emission wavelengths for the bis-quinolin-3-yl chalcone derivatives were not provided in the source material, but their quantum yields were noted as being "good". nih.gov The emission for quinoline derivative 8d is an approximation based on the provided data. scielo.br

Prospective Research Avenues and Underexplored Reactivity Profiles

The future research landscape for 3-(Benzyloxy)quinoline-2-carboxylic acid is rich with possibilities, particularly in the realms of materials science and synthetic chemistry. While its biological potential as a derivative of quinoline-2-carboxylic acid is an area of interest, its underexplored reactivity and potential for novel applications in materials science present exciting avenues for investigation.

Prospective Research Avenues:

Development of Novel Fluorescent Probes: A primary research direction is the systematic investigation of the photophysical properties of 3-(benzyloxy)quinoline-2-carboxylic acid and its derivatives. By modifying the benzyloxy group or the carboxylic acid moiety, it may be possible to tune the fluorescence emission and create selective probes for detecting specific analytes such as metal ions or biologically important molecules.

Computational Modeling and Design: The use of computational tools, such as DFT and time-dependent DFT (TD-DFT), will be crucial in guiding the synthesis of new derivatives with desired electronic and optical properties. nih.govnih.gov These theoretical studies can predict parameters like HOMO-LUMO energy gaps, absorption spectra, and nonlinear optical properties, thus accelerating the discovery of new materials. nih.govnih.gov

Incorporation into Polymeric Systems: The carboxylic acid functionality of 3-(benzyloxy)quinoline-2-carboxylic acid serves as a convenient handle for its incorporation into polymeric backbones or as a pendant group. This could lead to the development of novel polymers with enhanced thermal stability, unique photophysical properties, or specific charge-transport characteristics for applications in organic electronics.

Synthesis of Specialty Chemicals: The reactivity of the quinoline ring system and the carboxylic acid group can be exploited to synthesize a range of specialty chemicals. For example, the carboxylic acid can be converted to a variety of functional groups, and the quinoline ring can undergo electrophilic substitution reactions, leading to a diverse library of new compounds with potential applications in various fields.

Underexplored Reactivity Profiles:

Reactivity of the Benzyloxy Group: While the benzyloxy group is often used as a protecting group, its reactivity in the context of the 3-substituted quinoline-2-carboxylic acid scaffold is not well-explored. Research into the cleavage of the benzyl (B1604629) ether to yield the corresponding 3-hydroxyquinoline-2-carboxylic acid could provide a route to new derivatives. researchgate.net Furthermore, electrophilic aromatic substitution on the benzyl ring could offer a pathway to more complex molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions: The quinoline core is amenable to various metal-catalyzed cross-coupling reactions. Investigating these reactions at different positions on the quinoline ring of 3-(benzyloxy)quinoline-2-carboxylic acid could lead to the synthesis of novel conjugated systems with interesting electronic and photophysical properties.

Coordination Chemistry: The nitrogen atom in the quinoline ring and the carboxylic acid group can act as coordination sites for metal ions. The exploration of the coordination chemistry of 3-(benzyloxy)quinoline-2-carboxylic acid could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing.

A summary of potential research directions is provided in the table below.

Table 2: Prospective Research Directions for 3-(Benzyloxy)quinoline-2-carboxylic Acid

| Research Area | Focus | Potential Applications |

|---|---|---|

| Fluorescent Materials | Synthesis of derivatives with tuned photophysical properties. | Fluorescent probes, organic light-emitting diodes (OLEDs). |

| Computational Chemistry | Prediction of electronic and optical properties using DFT and TD-DFT. | Rational design of new materials. |

| Polymer Chemistry | Incorporation into polymer backbones or as pendant groups. | Specialty polymers, organic electronics. |

| Synthetic Methodology | Exploration of novel reactions involving the quinoline core and functional groups. | Access to new chemical entities. |

Q & A

Q. What are the common synthetic routes for 3-(Benzyloxy)quinoline-2-carboxylic acid, and how do reaction conditions influence yield?

Answer:

- Friedländer Condensation : A one-pot method using substituted salicylaldehydes and ketones under acidic or basic conditions can yield quinoline-3-carboxylic acid derivatives. For example, cyclization of o-alkynylaryl isocyanides promoted by DABCO has been used to synthesize 2-alkoxyquinolines .

- Benzyloxy Group Introduction : The benzyloxy moiety can be introduced via nucleophilic substitution or protective group strategies (e.g., using benzyl chloride under basic conditions). Reaction temperature (60–120°C) and solvent polarity (DMF, THF) critically affect regioselectivity and yield .

- Purification : Reverse-phase HPLC (RP-HPLC) with formic acid/acetonitrile gradients is recommended for isolating high-purity products .

Q. How can researchers ensure purity during synthesis and handle safety concerns?

Answer:

- Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Waste should be segregated and disposed via certified hazardous waste services .

- Analytical Validation : Combine TLC, HPLC, and HRMS to confirm purity. For example, HRMS with deuterated analogs can detect isotopic impurities (e.g., in amide coupling reactions) .

- Crystallization : Recrystallization from acetonitrile or ethanol can resolve co-crystallized impurities, as observed in quinoline-2-carboxylic acid derivatives .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

Answer:

- NMR Spectroscopy : H and C NMR can identify substituent positions (e.g., benzyloxy groups at C3) and hydrogen-bonding patterns in zwitterionic forms .

- X-ray Crystallography : SHELX software is widely used to resolve crystal structures, even for disordered systems (e.g., potassium-coordinated quinoline carboxylates) .

- HRMS : High-resolution mass spectrometry with isotope-encoded derivatives (e.g., deuterated carboxamides) enhances accuracy in molecular weight determination .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Answer:

- Disorder in Crystal Structures : For co-crystals (e.g., neutral/zwitterionic forms), refine occupancy factors using restraints (e.g., O–H distances fixed at 0.84 Å) and validate via hydrogen-bonding networks .

- Isotopic Contamination : Use HRMS with deuterated standards to distinguish between natural abundance isotopes and synthetic impurities (e.g., in amide coupling reactions) .

- Dynamic NMR Effects : Variable-temperature NMR can clarify rotational barriers in flexible substituents (e.g., benzyloxy groups) .

Q. What strategies optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

Answer:

- Substituent Screening : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at C4 or C6 to modulate acidity (pKa 3.5–5.0) and improve antimicrobial activity .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) for Friedländer condensations while maintaining yields >80% .

- Solvent-Free Conditions : Mechanochemical grinding (e.g., with KF/alumina) minimizes side reactions in carboxylate formation .

Q. How does computational modeling aid in studying reactivity and intermolecular interactions?

Answer:

- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination at C5 vs. C7) using HOMO/LUMO maps .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize derivatives for synthesis .

- Hydrogen-Bond Networks : Analyze crystal packing using Mercury software to design co-crystals with improved solubility .

Q. How can the stability of 3-(Benzyloxy)quinoline-2-carboxylic acid be evaluated under varying pH and temperature?

Answer:

- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Carboxylic acids typically degrade via decarboxylation at pH < 3 .

- Photostability Testing : Expose to UV light (320–400 nm) and quantify photoproducts (e.g., quinoline ring-opening) using LC-MS .

Q. What experimental designs are recommended for assessing biological activity in vitro?

Answer:

- Antimicrobial Assays : Use broth microdilution (MIC ≤ 16 µg/mL against S. aureus) and time-kill kinetics to evaluate bactericidal effects .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HepG2), comparing IC50 values with structure-activity trends (e.g., methoxy vs. hydroxyl substituents) .

- Enzyme Inhibition : Measure IC50 against target enzymes (e.g., DNA gyrase) using fluorescence polarization assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.